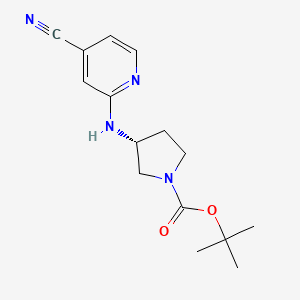
AC-ASN(TRT)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AC-ASN(TRT)-OH is a compound that features a trityl-protected amino group. The trityl group is commonly used in organic synthesis as a protecting group for amines, alcohols, and thiols due to its stability and ease of removal under mild conditions . This compound is particularly significant in peptide synthesis and protein chemistry, where protecting groups are essential for selective reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of AC-ASN(TRT)-OH typically involves the protection of the amino group with a trityl group. One common method involves the reaction of the amino acid with trityl chloride in the presence of a base such as pyridine . The reaction proceeds under mild conditions and yields the trityl-protected amino acid.
Industrial Production Methods
Industrial production of trityl-protected compounds often employs solid-phase peptide synthesis (SPPS) techniques. In SPPS, the amino acid is attached to a resin, and the trityl group is introduced using trityl chloride. The process allows for the efficient production of large quantities of the protected amino acid with high purity .
Análisis De Reacciones Químicas
Types of Reactions
AC-ASN(TRT)-OH undergoes several types of chemical reactions, including:
Oxidation: The trityl group can be oxidized to form trityl cations, which are useful in various organic transformations.
Substitution: The trityl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as manganese dioxide (MnO2) in dichloromethane (CH2Cl2) are commonly used.
Reduction: Lithium powder and a catalytic amount of naphthalene are used for reductive detritylation.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane is often used for the removal of the trityl group.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid and various trityl derivatives, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
AC-ASN(TRT)-OH has several scientific research applications, including:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Protein Chemistry: Employed in the modification and labeling of proteins.
Organic Synthesis: Utilized in the synthesis of complex organic molecules due to its versatile protecting group.
Bioconjugation: Applied in the development of bioconjugates for various biomedical applications.
Mecanismo De Acción
The mechanism of action of AC-ASN(TRT)-OH primarily involves the protection of the amino group. The trityl group stabilizes the amino group, preventing unwanted reactions during synthesis. The trityl group can be selectively removed under mild conditions, allowing for subsequent reactions to occur . The molecular targets and pathways involved depend on the specific application and the nature of the peptide or protein being synthesized .
Comparación Con Compuestos Similares
Similar Compounds
N-tert-Butyloxycarbonyl (Boc) Protected Amino Acids: Boc-protected amino acids are commonly used in peptide synthesis but require harsher conditions for removal compared to trityl-protected amino acids.
N-Fluorenylmethyloxycarbonyl (Fmoc) Protected Amino Acids: Fmoc-protected amino acids are another alternative, offering different stability and removal conditions.
Uniqueness
AC-ASN(TRT)-OH is unique due to the stability of the trityl group under a wide range of conditions and its ease of removal under mild conditions. This makes it particularly useful in complex peptide synthesis and protein chemistry applications .
Propiedades
IUPAC Name |
(2S)-2-[acetyl(trityl)amino]-4-amino-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-18(28)27(22(24(30)31)17-23(26)29)25(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22H,17H2,1H3,(H2,26,29)(H,30,31)/t22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYYRTNTXJTDKV-QFIPXVFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C(CC(=O)N)C(=O)O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N([C@@H](CC(=O)N)C(=O)O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![13-phenoxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B7980521.png)
![Dibenzo[b,d]thiophen-3-ylboronic acid](/img/structure/B7980532.png)
![4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B7980534.png)





![(2R)-2-azaniumyl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B7980566.png)

![sodium;(1Z,2R)-N-methylsulfonyl-2-[4-(trifluoromethylsulfonyloxy)phenyl]propanimidate](/img/structure/B7980592.png)

